molecular formula C30H32O9 B13088443 [(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B13088443
M. Wt: 536.6 g/mol
InChI Key: NNFCVTSCCNBWCZ-WALVLAEHSA-N
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Description

The compound “[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate” is a complex organic molecule characterized by multiple hydroxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-oxygen bonds. Common reagents used in the synthesis may include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and coupling reagents like DCC (dicyclohexylcarbodiimide) for esterification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (sodium borohydride).

    Substitution: Nucleophilic substitution reactions where methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (potassium permanganate)

    Reducing Agents: NaBH4, LiAlH4 (lithium aluminium hydride)

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Similar compounds have been studied for their ability to modulate biological pathways and target specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

IUPAC Name

[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3/b11-6+/t21-,22-,30+/m1/s1

InChI Key

NNFCVTSCCNBWCZ-WALVLAEHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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